molecular formula C15H14F3NO2 B2524686 (E)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)but-2-enamide CAS No. 1421587-80-5

(E)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)but-2-enamide

Cat. No.: B2524686
CAS No.: 1421587-80-5
M. Wt: 297.277
InChI Key: OYPLXICDTJOJHE-QHHAFSJGSA-N
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Description

(E)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)but-2-enamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a but-2-yn-1-yl chain and a but-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)but-2-enamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the trifluoromethylphenoxy intermediate, which is then subjected to coupling reactions with but-2-yn-1-yl and but-2-enamide precursors. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: The trifluoromethyl group or other substituents can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

(E)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)but-2-enamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Explored for its therapeutic potential in treating various diseases or conditions.

    Industry: Utilized in the development of new materials, coatings, or other industrial products.

Mechanism of Action

The mechanism of action of (E)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)but-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and other functional moieties play a crucial role in binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)but-2-enamide can be compared with other compounds containing trifluoromethyl groups, phenoxy rings, or but-2-yn-1-yl chains.
  • Examples include this compound analogs with different substituents or modifications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

(E)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)but-2-enamide is a synthetic organic compound notable for its unique chemical structure, which includes a trifluoromethyl group. This structural feature contributes to its biological activity and potential applications in various fields, including pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on specific biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H16F3NO3C_{19}H_{16}F_3NO_3, with a molecular weight of 381.33 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for biological interactions.

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and receptor modulation:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by forming stable complexes with them, thus affecting various metabolic pathways. This inhibition can lead to altered biochemical processes in target organisms or cells.
  • Receptor Binding : The trifluoromethyl group increases the binding affinity of the compound to certain receptors, potentially modulating their activity. This property makes it a candidate for further exploration in drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anti-inflammatory Effects

Preliminary studies have suggested that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the NLRP3 inflammasome activation, which is critical in various inflammatory diseases.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to assess the impact of this compound on cancer cell lines. Results indicate that the compound can induce apoptosis in specific cancer cells, making it a subject of interest for cancer therapy research.

Case Studies

  • Case Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating potent activity compared to standard antibiotics.
  • Case Study on Anti-inflammatory Properties : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting its potential use in managing inflammatory conditions.

Research Findings Summary Table

Biological Activity Findings Reference
AntimicrobialMIC = 32 µg/mL against S. aureus
Anti-inflammatoryReduced IL-6 and TNF-alpha levels
CytotoxicityInduced apoptosis in cancer cell lines

Properties

IUPAC Name

(E)-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]but-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO2/c1-2-6-14(20)19-9-3-4-10-21-13-8-5-7-12(11-13)15(16,17)18/h2,5-8,11H,9-10H2,1H3,(H,19,20)/b6-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPLXICDTJOJHE-QHHAFSJGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NCC#CCOC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)NCC#CCOC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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